Lead chloride phosphate

Description

Historical Trajectories in Lead Chloride Phosphate (B84403) Studies

The study of lead chloride phosphate has its roots in the field of mineralogy. The mineral, known as pyromorphite (B1263725), was first chemically identified by Martin Heinrich Klaproth in 1784. wikipedia.org It was later officially named pyromorphite by Johann Friedrich Ludwig Hausmann in 1813. wikipedia.org The name is derived from the Greek words pyr (fire) and morfe (form), reflecting its tendency to crystallize after being melted. wikipedia.org

Early research focused on identifying and classifying its various forms. Descriptive names such as "Grön Blyspat" (Green Lead Spar) and "Minera plumbi viridis" were used in the mid-18th century. mindat.org Scientists also studied related minerals and varieties, such as miesite, which was identified in the 19th century as a calcium-rich pyromorphite. actamm.cz The fundamental crystal structure was one of the earliest apatite structures to be determined in 1932, providing a foundation for future crystallographic studies. researchgate.net Historically, it was sometimes referred to as green lead ore or brown lead ore before its specific phosphate composition was confirmed. mineralexpert.org

Contemporary Significance in Inorganic Chemistry and Materials Science

This compound holds a significant place in modern inorganic chemistry and materials science due to its unique structure and properties. As a member of the apatite supergroup, it serves as a model for studying isomorphic substitution, where elements can replace each other within the crystal lattice. wikipedia.orgbritannica.com It forms a complete solid-solution series with mimetite (Pb₅(AsO₄)₃Cl) and vanadinite (Pb₅(VO₄)₃Cl), where phosphate can be replaced by arsenate or vanadate (B1173111). wikipedia.orgbritannica.com This versatility makes apatite-type structures, including this compound, a subject of intense research for creating new materials with tailored properties. ajchem-a.com

In materials science, this compound has been investigated for various applications. It has been used as a pigment in paints and in the formulation of certain types of glass. ontosight.ai Research has explored the synthesis of this compound glasses and their dielectric properties. upm.edu.my The addition of lead chloride (PbCl₂) to phosphate glass systems was found to weaken the glass structure by increasing the number of non-bridging oxygen atoms. upm.edu.my Furthermore, the potential for creating advanced materials by substituting other elements into the this compound structure is an active area of research. For instance, substituting lanthanum into the apatite structure has been shown to expand the unit cell, which could enhance ionic conductivity for applications in solid-state electrolytes for batteries. ajchem-a.com

The compound's most significant contemporary role is in environmental chemistry. Pyromorphite is one of the most stable lead compounds found in surface environments. icm.edu.pl This high stability is harnessed for the in-situ immobilization of lead in contaminated soils and water. osti.gov By adding a source of phosphate, soluble and more bioavailable forms of lead can be converted into highly insoluble chloropyromorphite, effectively locking the toxic metal into a stable mineral form. osti.govacs.org

Overview of Current Research Paradigms on this compound Systems

Current research on this compound systems is multifaceted, focusing on synthesis, environmental applications, and advanced characterization.

Synthesis and Characterization: Researchers are actively developing methods to synthesize this compound and its analogues. This includes solid-state reaction routes, where precursors like lead(II) oxide, ammonium (B1175870) phosphate, and ammonium chloride are heated at high temperatures (e.g., 830 °C) to produce crystalline apatite structures. ajchem-a.com Other methods include aqueous precipitation by mixing solutions of soluble lead salts with phosphate sources. osti.govnih.gov Characterization of these synthetic materials is performed using techniques like X-ray diffraction (XRD) to confirm the crystal structure and scanning electron microscopy (SEM) to study the morphology of the resulting particles. ajchem-a.com

Environmental Remediation Studies: A major paradigm is the investigation of this compound formation for environmental remediation. Studies focus on the effectiveness of adding phosphate sources, such as hydroxyapatite (B223615), to lead-contaminated soils. osti.govacs.org Research has demonstrated that this amendment leads to the formation of chloropyromorphite, significantly reducing the extractability and bioavailability of lead. acs.org Advanced techniques like Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy are used to confirm the transformation of soil lead species into pyromorphite at a molecular level. acs.orgnih.gov However, research also indicates that these transformations can be incomplete, with factors like soil organic carbon potentially inhibiting the formation of pyromorphite. nih.gov

Nanoparticle Research: There is a growing interest in producing and characterizing lead phosphate nanoparticles. nih.govnih.gov Research has focused on developing procedures to create stable aqueous suspensions of hydroxypyromorphite [Pb₅(PO₄)₃OH] nanoparticles. nih.gov These studies examine how factors like pH, dissolved inorganic carbon, and phosphate concentrations affect the particle size, mineralogy, and solubility. nih.gov Understanding the behavior of these nanoparticles is crucial as their small size can keep them suspended in water systems. nih.govnih.gov

Advanced Structural and Property Analysis: Modern research continues to delve into the detailed crystal chemistry of this compound. This includes refining the crystal structure data and studying complex phenomena like twinning, where different crystal domains are intergrown in a specific, symmetrical orientation. researchgate.net The dielectric properties of glasses containing this compound are also studied to understand their response to electric fields, which is relevant for electronic applications. upm.edu.my

Data Tables

Table 1: Physical and Chemical Properties of Pyromorphite (this compound)

| Property | Value/Description | Source(s) |

| Chemical Formula | Pb₅(PO₄)₃Cl | wikipedia.org |

| Crystal System | Hexagonal | wikipedia.orgsurfacenet.de |

| Crystal Class | Dipyramidal (6/m) | wikipedia.orgsurfacenet.de |

| Space Group | P6₃/m | wikipedia.orgsurfacenet.de |

| Color | Green, yellow, brown, orange, white, colorless | wikipedia.orgmindat.org |

| Luster | Resinous to subadamantine | wikipedia.org |

| Hardness (Mohs) | 3.5 - 4 | wikipedia.org |

| Specific Gravity | 7.04 (measured), 7.14 (calculated) | wikipedia.org |

| Streak | White | wikipedia.org |

| Solubility | Poorly soluble in water | ontosight.aiwikipedia.org |

| Isomorphism | Forms series with mimetite and vanadinite | wikipedia.orgbritannica.com |

Table 2: Crystallographic Data of this compound

| Parameter | Value | Source(s) |

| Unit Cell Dimension a | 9.97 Å - 10.0017 Å | researchgate.netsurfacenet.de |

| Unit Cell Dimension c | 7.32 Å - 7.3413 Å | researchgate.netsurfacenet.de |

| Formula Units (Z) | 2 | surfacenet.de |

| Molecular Weight | 1356.36 g/mol | surfacenet.de |

Table 3: Research Findings on Lead Phosphate Immobilization

| Research Focus | Key Findings | Source(s) |

| Amendment with Hydroxyapatite | Adding hydroxyapatite to lead-contaminated soil induces the formation of chloropyromorphite, reducing lead bioavailability. The dissolution of existing solid-phase lead in the soil is the rate-limiting step. | osti.govacs.org |

| Long-term Incubation Studies | The proportion of chloropyromorphite in amended soils increases over time (e.g., from 19-20% at 7 days to 27-31% at 380 days). However, the transformation may remain incomplete. | nih.gov |

| Inhibiting Factors | Enriched soil organic carbon may be an inhibitory factor for the complete transformation of lead species into pyromorphite. | nih.gov |

| Nanoparticle Formation | In aqueous systems, the presence of orthophosphate leads to the precipitation of hydroxypyromorphite nanoparticles, which are significantly less soluble than other lead minerals like hydrocerussite. | nih.gov |

Structure

2D Structure

Properties

CAS No. |

12157-93-6 |

|---|---|

Molecular Formula |

ClO4PPb2 |

Molecular Weight |

5.4e+02 g/mol |

IUPAC Name |

lead(2+);chloride;phosphate |

InChI |

InChI=1S/ClH.H3O4P.2Pb/c;1-5(2,3)4;;/h1H;(H3,1,2,3,4);;/q;;2*+2/p-4 |

InChI Key |

FPQVTSMWIXAJQB-UHFFFAOYSA-J |

Canonical SMILES |

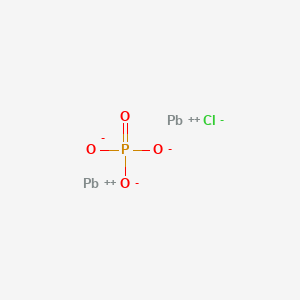

[O-]P(=O)([O-])[O-].[Cl-].[Pb+2].[Pb+2] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Lead Chloride Phosphate Compounds

Hydrothermal Synthesis Approaches for Crystalline Lead Chloride Phosphate (B84403) Phases

Hydrothermal synthesis is a prominent method for producing crystalline materials from aqueous solutions under high temperature and pressure. ajchem-a.com This technique is particularly advantageous for synthesizing complex chemical compositions and achieving high levels of stoichiometric control. ajchem-a.com

In the context of lead chloride phosphate and related apatite structures, hydrothermal synthesis facilitates the crystallization of high-purity products with well-defined morphologies. ajchem-a.com The elevated temperatures, which can range from 120°C to 240°C, and pressures inherent to the process promote the dissolution of reactants and subsequent crystallization of the desired phase. ajchem-a.comroyalsocietypublishing.org For instance, the synthesis of lead(II) phosphonates has been achieved through hydrothermal reactions involving lead(II) chloride. rsc.org

The parameters of the hydrothermal process, such as temperature, reaction time, and the concentration of precursors, significantly influence the characteristics of the final product. For example, in the synthesis of related metal-organic frameworks, reaction temperatures have been varied to control the aspect ratio and size of the resulting crystals. royalsocietypublishing.org While higher temperatures generally lead to higher crystallinity, they can also affect the morphology of the crystals formed. royalsocietypublishing.orgfieldsjournal.org.uk

Table 1: Parameters in Hydrothermal Synthesis

| Parameter | Influence on Product | Example System |

| Temperature | Affects crystallinity, particle size, and morphology. royalsocietypublishing.orgfieldsjournal.org.uk | In the synthesis of MIL-121 crystals, varying temperatures from 120°C to 240°C altered the aspect ratio and size of the crystals. royalsocietypublishing.org |

| Reaction Time | Influences the completion of the reaction and crystal growth. | A reaction time of 48 hours was used for the synthesis of MIL-121 crystals. royalsocietypublishing.org |

| Precursors | The choice of lead and phosphate sources is crucial. | Lead(II) chloride and N-benzyliminobis(methylenephosphonic acid) have been used to synthesize novel lead(II) phosphonates. rsc.org |

| Additives | Can be used to control morphology and crystal habit. royalsocietypublishing.org | Additives like lithium chloride have been used to influence the morphology of MIL-121 crystals. royalsocietypublishing.org |

Solid-State Reaction Pathways in this compound Compound Preparation

Solid-state reaction is a conventional and widely used method for preparing powdered materials, including this compound compounds. This technique involves the intimate mixing of solid reactants, which are then heated to high temperatures to induce a chemical reaction and form the desired product.

A common approach involves grinding the precursor materials, such as lead(II) oxide (PbO), ammonium (B1175870) dihydrogen phosphate ((NH₄)₂HPO₄), and ammonium chloride (NH₄Cl), in an agate mortar to ensure homogeneity. ajchem-a.com The homogenized powder is then calcined in a furnace at elevated temperatures, often around 830°C, for an extended period, such as 60 hours, to ensure complete reaction and optimal crystallinity. ajchem-a.com

The stoichiometry of the starting materials is critical for obtaining the desired final compound. ajchem-a.com X-ray diffraction (XRD) is a key analytical technique used to confirm the crystal structure and phase purity of the synthesized compounds. ajchem-a.com Sharp peaks in the XRD pattern are indicative of a highly crystalline sample. ajchem-a.com

Table 2: Key Aspects of Solid-State Synthesis of a Substituted this compound

| Parameter | Description | Example |

| Reactants | Starting materials for the synthesis. | PbO, Na₂CO₃, La₂O₃, (NH₄)₂HPO₄, and NH₄Cl. ajchem-a.com |

| Mixing | Process to ensure homogeneity of reactants. | Grinding in an agate mortar for approximately 20 minutes. ajchem-a.com |

| Calcination Temperature | High temperature applied to induce reaction. | 830°C. ajchem-a.com |

| Calcination Time | Duration of heating to ensure complete reaction. | 60 hours. ajchem-a.com |

| Characterization | Method to analyze the final product. | X-ray Diffraction (XRD) to confirm crystal structure. ajchem-a.com |

Solution-Based Precipitation and Co-precipitation Techniques for this compound

Solution-based precipitation is a versatile and straightforward method for synthesizing this compound. This technique involves the reaction of soluble precursors in a solution to form an insoluble precipitate of the desired compound.

A typical procedure involves preparing separate aqueous solutions of a soluble lead salt, such as lead(II) nitrate (B79036) (Pb(NO₃)₂), and a phosphate source, like sodium phosphate. evitachem.comlibretexts.org A source of chloride ions, such as sodium chloride or hydrochloric acid, is also required. wikipedia.orgchemguide.co.uk The lead-containing solution is then added to the phosphate and chloride solution, leading to the precipitation of this compound. evitachem.com

The properties of the resulting precipitate, including particle size and stability, can be influenced by factors such as pH, the concentration of reactants, and the presence of other ions. nih.gov For instance, the synthesis of stable lead phosphate nanoparticle suspensions has been achieved by controlling the pH and the concentrations of phosphate and dissolved inorganic carbon. nih.gov The net ionic equation for the precipitation of lead(II) chloride, a related compound, is Pb²⁺(aq) + 2Cl⁻(aq) → PbCl₂(s). ck12.org

Co-precipitation is a variation of this method where multiple ions are precipitated simultaneously from a solution. This can be useful for creating doped or mixed-cation lead phosphate compounds.

Table 3: Solution-Based Synthesis of Lead Phosphate Nanoparticles

| Parameter | Condition | Result |

| Lead Source | Lead chloride (PbCl₂) dissolved in deionized water adjusted to pH 2. nih.gov | Primary soluble lead stock solution. nih.gov |

| Phosphate Source | Sodium orthophosphate monohydrate dissolved in deionized water. nih.gov | Primary orthophosphate stock solution. nih.gov |

| pH | 7.5. nih.gov | Formation of a stable 5 mg/L Pb-phosphate nanoparticle "stock" suspension. nih.gov |

| Final Product | Hydroxypyromorphite nanoparticles. nih.gov | Average diameter of 0.039 μm. nih.gov |

Novel and Emerging Synthetic Routes for this compound Architectures

Research into the synthesis of this compound and related materials is continuously evolving, with a focus on developing novel methods to create unique architectures and nanostructures. These emerging routes aim to provide greater control over the material's properties for specialized applications.

One area of exploration is the use of flux methods to grow larger crystals than are typically achievable through other techniques. For example, caesium chloride flux has been successfully used to grow pyromorphite (B1263725) (a lead phosphate chloride mineral) crystals up to 0.2 mm. fieldsjournal.org.uk This method involves heating the reactants in a molten salt (the flux), which acts as a solvent and facilitates crystal growth. fieldsjournal.org.uk

Another approach involves the use of self-assembly processes to create hierarchical nanostructures. An evaporation-induced self-assembly process has been reported for the synthesis of other crystalline mesoporous nanostructures, which demonstrates the potential for creating complex architectures with high surface areas. researchgate.net While not yet applied specifically to this compound in the provided context, such bottom-up methods represent a promising direction for future research. aimspress.com

The development of single-chain nanoparticle (SCNP) synthesis also offers intriguing possibilities for creating novel polymer-based nanostructures that could potentially incorporate this compound functionalities. csic.es These advanced synthetic strategies are crucial for pushing the boundaries of materials science and enabling the design of materials with tailored properties. csic.es

Control of Crystallinity, Morphology, and Nanostructure in this compound Synthesis

The ability to control the crystallinity, morphology (shape and size), and nanostructure of this compound is critical for tailoring its properties to specific applications. Various synthetic parameters can be manipulated to achieve this control.

Crystallinity: The degree of crystallinity is often influenced by the synthesis temperature and duration. In solid-state reactions, higher calcination temperatures and longer reaction times generally lead to higher crystallinity. ajchem-a.com Similarly, in hydrothermal synthesis, temperatures up to 1000°C have been shown to enhance the lattice structure and yield a more pure form of apatite. fieldsjournal.org.uk

Morphology: The morphology of the crystals can be controlled by several factors, including the choice of precursors, the use of additives, and the reaction conditions. For instance, in the hydrothermal synthesis of hydroxyapatite (B223615), a related phosphate material, the morphology could be precisely controlled to form plates, hexagonal prisms, or needles by varying the initial concentrations of reactants and using urea (B33335) as an additive. researchgate.net The use of different precursors in solution-based synthesis can also lead to significant changes in morphology. jst.go.jp

Nanostructure: The creation of specific nanostructures, such as nanoparticles, nanowires, or mesoporous materials, often requires specialized synthetic techniques. Solution-based precipitation at controlled pH and reactant concentrations can yield nanoparticles of a specific size. nih.gov Template-based synthesis and other bottom-up approaches are also being explored to create more complex nanostructures. mdpi.com The morphology of these nanostructures is a key factor for their application as functional materials. researchgate.net

Table 4: Factors Influencing Crystal Properties

| Property | Controlling Factors | Example |

| Crystallinity | Temperature, reaction time. | Heating to 600–1000°C enhances the lattice structure of apatites. fieldsjournal.org.uk |

| Morphology | Precursors, additives, pH, concentration. researchgate.netresearchgate.net | Varying reactant concentrations in hydrothermal synthesis of hydroxyapatite produces different crystal shapes. researchgate.net |

| Nanostructure | Synthesis method (e.g., precipitation, self-assembly). nih.govresearchgate.net | Controlled precipitation yields lead phosphate nanoparticles with an average diameter of 0.039 μm. nih.gov |

Advanced Characterization and Analytical Methodologies for Lead Chloride Phosphate

Structural Elucidation via X-ray Diffraction Techniques

X-ray diffraction (XRD) is a primary tool for investigating the crystalline structure of materials. By analyzing the way X-rays are scattered by the electron cloud of atoms in a crystal, detailed information about the atomic arrangement can be obtained.

Single-Crystal X-ray Diffraction for Atomic Arrangement and Bonding

Single-crystal X-ray diffraction (SC-XRD) stands as the most powerful technique for the precise determination of a material's three-dimensional atomic structure. carleton.edupulstec.net This non-destructive method provides detailed information on unit cell dimensions, bond lengths, bond angles, and the specific positions of atoms within the crystal lattice. carleton.edupulstec.net

In the study of lead chloride phosphate (B84403), a single, high-quality crystal is mounted on a diffractometer and rotated in a monochromatic X-ray beam. youtube.com The interaction between the X-rays and the regularly spaced atoms in the crystal produces a unique diffraction pattern of spots. pulstec.netyoutube.com The position and intensity of these spots are meticulously measured.

From this data, researchers can construct an electron density map of the unit cell, revealing the precise coordinates of the lead, phosphorus, oxygen, and chlorine atoms. This allows for the accurate calculation of interatomic distances and bond angles, providing fundamental insights into the chemical bonding and coordination environments within the lead chloride phosphate structure. carleton.edu For instance, high-precision crystal structure refinements from single-crystal XRD data have been used to detect small changes in bond distances and polyhedral volumes caused by ionic substitutions within the pyromorphite (B1263725) lattice. researchgate.net

Powder X-ray Diffraction for Phase Identification and Lattice Parameter Analysis

Powder X-ray diffraction (PXRD) is a more commonly used technique for the routine identification of crystalline materials and the analysis of their structural properties. libretexts.org Instead of a single crystal, a sample composed of many fine, randomly oriented crystallites is used. libretexts.org When the powdered sample is irradiated with X-rays, the random orientation of the crystallites ensures that all possible diffraction planes are sampled simultaneously, producing a characteristic one-dimensional pattern of diffraction intensity versus the diffraction angle (2θ). libretexts.org

Each crystalline substance has a unique PXRD pattern, which serves as its "fingerprint," allowing for unambiguous phase identification. mdpi.com For this compound, the obtained pattern can be compared with standard reference patterns, such as those in the Powder Diffraction File (PDF) maintained by the International Centre for Diffraction Data (ICDD), to confirm its identity. nist.govgovinfo.gov

Furthermore, the precise positions of the diffraction peaks in the PXRD pattern are directly related to the dimensions of the unit cell. mdpi.com By accurately measuring these peak positions, the lattice parameters (the lengths of the unit cell axes, a and c for the hexagonal system of pyromorphite, and the angles between them) can be calculated and refined. This is crucial for studying phenomena such as solid solutions, where the substitution of ions causes systematic changes in the unit cell dimensions. minsocam.orgresearchgate.net

Below is a representative table of powder X-ray diffraction data for pyromorphite.

| 2θ (degrees) | d-spacing (Å) | Miller Indices (hkl) | Relative Intensity (%) |

| 19.98 | 4.44 | (200) | 25 |

| 21.12 | 4.20 | (111) | 30 |

| 24.53 | 3.63 | (002) | 40 |

| 28.95 | 3.08 | (211) | 100 |

| 29.93 | 2.98 | (300) | 65 |

| 30.81 | 2.90 | (112) | 50 |

| 40.05 | 2.25 | (221) | 20 |

| 42.18 | 2.14 | (312) | 35 |

| 46.54 | 1.95 | (213) | 30 |

| 48.72 | 1.87 | (410) | 25 |

Note: Data is representative and compiled from typical pyromorphite patterns. Exact values can vary slightly based on sample purity and instrumental parameters.

Synchrotron X-ray Diffraction Applications in this compound Research

Synchrotron X-ray sources generate extremely bright and highly collimated X-ray beams, offering significant advantages over conventional laboratory X-ray sources. synchrotron.org.pl Synchrotron X-ray diffraction provides exceptionally high resolution, allowing for the detection of subtle structural changes and the characterization of complex materials. synchrotron.org.pl

In this compound research, synchrotron XRD is invaluable for several reasons:

High Resolution: It can resolve overlapping diffraction peaks that may occur in complex solid solutions, such as those between pyromorphite, mimetite [Pb₅(AsO₄)₃Cl], and vanadinite [Pb₅(VO₄)₃Cl]. This allows for the precise determination of structural parameters across the entire compositional range. synchrotron.org.pl

In Situ Studies: The high intensity of the synchrotron beam enables rapid data collection, making it possible to perform in situ experiments. This allows researchers to study the structural changes in this compound under non-ambient conditions, such as high pressure or high temperature. researchgate.netresearchgate.net

Analysis of Trace Phases: The brightness of the source enhances the signal-to-noise ratio, enabling the detection and identification of minor crystalline phases that would be invisible to conventional XRD instruments.

Research conducted at synchrotron facilities has provided detailed crystal-chemical data on lead apatite minerals, including precise bond lengths and site occupancies, which are crucial for understanding their environmental stability and potential for remediation applications. synchrotron.org.pl

Microscopic and Spectroscopic Investigations of this compound

While XRD reveals the internal atomic structure, electron microscopy and associated spectroscopic techniques are essential for characterizing the external morphology, nanostructure, and elemental composition of materials.

Electron Microscopy (SEM, TEM, FE-SEM) for Morphological and Nanostructural Analysis

Electron microscopy techniques use a focused beam of electrons to generate high-resolution images of a sample's surface and internal structure.

Scanning Electron Microscopy (SEM): SEM is widely used to examine the surface topography and morphology of this compound particles. researchgate.netsci-hub.st By scanning an electron beam across the sample, images are formed from the secondary or backscattered electrons emitted from the surface. These images reveal details about particle size, shape (e.g., hexagonal prisms typical for pyromorphite), and aggregation state.

Transmission Electron Microscopy (TEM): TEM provides much higher resolution than SEM and is used to investigate the internal structure of materials. researchgate.netmdpi.com A high-energy electron beam is transmitted through an ultrathin sample, allowing for the visualization of nanoscale features, crystal defects, and lattice fringes. Selected Area Electron Diffraction (SAED) patterns can also be obtained in a TEM, providing crystallographic information from nano-sized regions.

Field-Emission Scanning Electron Microscopy (FE-SEM): FE-SEM is an advanced form of SEM that uses a field-emission gun as its electron source. This provides a much narrower and more coherent electron beam, resulting in significantly higher resolution and image quality, especially at low accelerating voltages. This is particularly useful for imaging the fine surface details and nanostructures of synthetic this compound particles.

These microscopy techniques are critical for linking the macroscopic properties of this compound to its micro- and nanostructural characteristics. sci-hub.st

Energy Dispersive Spectroscopy (EDS) for Elemental Compositional Mapping

Energy Dispersive Spectroscopy (EDS or EDX) is an analytical technique that is almost always coupled with an electron microscope. advancedmicroanalytical.com When the high-energy electron beam of the microscope strikes the sample, it excites electrons in the atoms, causing them to emit characteristic X-rays. advancedmicroanalytical.com The energy of these X-rays is unique to each element. An EDS detector measures the energy and intensity of these emitted X-rays to identify the elements present in the sample and determine their relative abundance. advancedmicroanalytical.comyoutube.com

For this compound, EDS analysis is used to:

Confirm Elemental Composition: A spot analysis on a particle can quickly confirm the presence of lead (Pb), phosphorus (P), oxygen (O), and chlorine (Cl), verifying the identity of the compound.

Elemental Mapping: By scanning the electron beam across an area of the sample, a complete EDS spectrum can be collected for each pixel in the corresponding electron image. jeol.comutexas.edu This data can be used to generate two-dimensional maps showing the spatial distribution of each constituent element. jeol.comresearchgate.net These maps are invaluable for assessing the chemical homogeneity of the sample and identifying any elemental zoning or the presence of impurities.

The combination of high-resolution imaging from SEM or TEM with the elemental analysis capabilities of EDS provides a comprehensive characterization of this compound samples. mdpi.com

Vibrational Spectroscopy (Raman, FTIR) for Molecular Structure and Bonding Environments

Vibrational spectroscopy, encompassing Raman and Fourier Transform Infrared (FTIR) spectroscopy, serves as a powerful non-destructive tool for probing the molecular structure and bonding environments within this compound. These techniques provide detailed information on the vibrational modes of the constituent atomic groups, such as the phosphate (PO₄³⁻) and lead-chloride (Pb-Cl) moieties, offering insights into crystal structure, symmetry, and the nature of chemical bonds.

Raman Spectroscopic Probes of P-O Stretching and Pb-Cl Vibrational Modes

Raman spectroscopy is particularly effective for examining the covalent bonds within the phosphate anion and the vibrational modes involving the heavier lead and chlorine atoms. The Raman spectrum of a phosphate-containing compound is typically dominated by the internal vibrations of the PO₄³⁻ tetrahedron. In an aqueous environment, these vibrations include a symmetric stretching mode (ν₁) around 938 cm⁻¹, an antisymmetric stretching mode (ν₃) at 1017 cm⁻¹, a symmetric bending mode (ν₂) at 420 cm⁻¹, and an antisymmetric bending mode (ν₄) at 567 cm⁻¹. ufop.br The precise positions of these bands in solid this compound can shift depending on the crystal structure, cation coordination, and site symmetry.

Studies on molten lead chloride (PbCl₂) and related chloride mixtures have identified characteristic Raman bands for Pb-Cl vibrational modes. For instance, in molten PbCl₂, a polarized band and a depolarized band dominate the spectrum, which are related to the stretching vibrations within PbₙCl₃ₙⁿ⁻ polyhedra. researchgate.netresearchgate.net The Raman spectrum of molten lead(II) chloride shows a diffuse peak around 193 cm⁻¹. researchgate.net Ab initio calculations on distorted octahedra of PbCl₆ inside a cluster model of molten lead(II) chloride show a peak at 192 cm⁻¹, which aligns well with experimental data. researchgate.net In this compound, the Pb-Cl vibrational modes would be expected in the low-frequency region of the Raman spectrum, typically below 300 cm⁻¹.

| Vibrational Mode | Typical Raman Shift (cm⁻¹) | Assignment |

| ν₁ (PO₄) | ~940 - 980 | Symmetric P-O Stretch |

| ν₃ (PO₄) | ~1000 - 1100 | Antisymmetric P-O Stretch |

| ν₂ (PO₄) | ~400 - 460 | Symmetric O-P-O Bend |

| ν₄ (PO₄) | ~530 - 600 | Antisymmetric O-P-O Bend |

| Pb-Cl Modes | ~190 - 250 | Pb-Cl Stretching Vibrations |

Note: The exact positions of Raman peaks for solid this compound can vary based on its specific crystalline form (e.g., pyromorphite structure) and any isomorphic substitutions.

Fourier Transform Infrared Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy complements Raman spectroscopy by providing information on the infrared-active vibrational modes. It is highly sensitive to polar functional groups and is thus an excellent method for identifying the phosphate groups within the compound. The absorption of infrared radiation excites molecular vibrations, and the resulting spectrum provides a unique fingerprint of the material. upi.edu

For phosphate minerals, the FTIR spectra are characterized by strong absorption bands corresponding to the P-O stretching and bending vibrations. researchgate.net The asymmetric stretching (ν₃) and bending (ν₄) modes of the phosphate tetrahedron are typically strong in the infrared spectrum. In lead-calcium phosphates, intense bands between 950-1100 cm⁻¹ are attributed to the ν₃ asymmetric stretching, while bands around 551 cm⁻¹ and 592 cm⁻¹ are associated with the ν₄ O-P-O asymmetric bending. researchgate.net The observation of multiple bands for a single vibrational mode can indicate a reduction in the symmetry of the phosphate group within the crystal lattice. ufop.br

| Vibrational Mode | Typical IR Wavenumber (cm⁻¹) | Assignment |

| ν₃ (PO₄) | 950 - 1100 | Asymmetric P-O Stretch |

| ν₁ (PO₄) | 930 - 970 | Symmetric P-O Stretch (often weak in IR) |

| ν₄ (PO₄) | 550 - 600 | Asymmetric O-P-O Bend |

| ν₂ (PO₄) | 415 - 470 | Symmetric O-P-O Bend |

Note: The presence of hydroxyl groups as potential substitutes for chloride would introduce additional bands in the O-H stretching region (~3000-3600 cm⁻¹) and bending region (~1600 cm⁻¹).

Electronic Spectroscopy (UV-Vis) for Optical Transitions and Band Structure Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy investigates the electronic transitions within a material by measuring its absorption of light in the UV and visible regions. shu.ac.uk For a solid material like this compound, this technique provides information about its optical properties, including its band gap energy. The absorption of a photon of sufficient energy excites an electron from the valence band to the conduction band.

Undoped lead phosphate glasses exhibit strong and broad ultraviolet absorption, which is attributed to contributions from both trace iron impurities and the lead (Pb²⁺) ions. researchgate.net In crystalline this compound, the electronic transitions are primarily associated with charge-transfer processes. These can include ligand-to-metal charge transfer (LMCT) from the chloride or oxide ligands to the lead(II) center, or transitions involving the electronic bands formed by the constituent ions.

The band gap is a critical parameter determining the electronic and optical properties of the material. For lead(II) chloride (PbCl₂), the calculated band gap is approximately 3.79 eV, indicating it is an insulator that absorbs in the UV region. materialsproject.org The parent compound of the recently investigated LK-99 material, a lead-apatite with the formula Pb₁₀(PO₄)₆O, is also calculated to be an insulator. arxiv.org It is expected that this compound would similarly be a wide-bandgap insulator, with its primary absorption edge located in the UV range.

| Parameter | Description | Expected Value/Region for this compound |

| Absorption Region | Wavelength range of significant light absorption. | Primarily in the Ultraviolet (< 400 nm) region. |

| Electronic Transitions | Excitation of electrons between energy levels. | Ligand-to-Metal Charge Transfer (LMCT) from O²⁻/Cl⁻ to Pb²⁺. |

| Band Gap (Eg) | The energy difference between the valence and conduction bands. | Expected to be a wide band gap (> 3.0 eV), characteristic of an insulator. |

X-ray Absorption Spectroscopy (XAFS, XANES, EXAFS) for Speciation and Coordination

X-ray Absorption Fine Structure (XAFS) is a powerful, element-specific technique used to determine the local atomic structure and chemical state of a specific element within a material. lehigh.eduxrayabsorption.org It can be applied to crystalline and non-crystalline materials, making it highly versatile. lehigh.edu The XAFS spectrum is typically divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). xrayabsorption.orgiaea.org

XANES refers to the region near the absorption edge. The precise energy of the absorption edge and the features within the XANES spectrum are highly sensitive to the oxidation state and coordination geometry of the absorbing atom. iaea.orglibretexts.orgresearchgate.net For this compound, analyzing the Pb L₃-edge XANES spectrum would confirm the +2 oxidation state of the lead ions. The features of the spectrum can be compared to those of reference compounds (e.g., PbO, PbCl₂, Pb₃(PO₄)₂) to provide a fingerprint of the local coordination environment (e.g., the number and type of neighboring oxygen and chlorine atoms). researchgate.net

EXAFS refers to the oscillatory modulations in the absorption coefficient at energies well above the absorption edge. iaea.org These oscillations arise from the scattering of the ejected photoelectron by neighboring atoms. Analysis of the EXAFS region provides quantitative information about the local structure, including:

Interatomic distances: Precise bond lengths between the absorbing atom (Pb) and its nearest neighbors (O and Cl).

Coordination numbers: The number of nearest neighbors surrounding the absorbing atom.

Species of neighboring atoms: Distinguishing between lighter neighbors (like oxygen) and heavier neighbors (like chlorine).

For this compound, EXAFS analysis at the Pb L₃-edge would allow for the direct determination of Pb-O and Pb-Cl bond distances and their respective coordination numbers, providing a detailed picture of the local environment around the lead centers.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical State

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive analytical technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within the top 3-9 nanometers of a material's surface. researchgate.netmeasurlabs.com XPS works by irradiating the sample with X-rays, which causes the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be determined. Each element has a unique set of binding energies, allowing for elemental identification. nih.gov

For this compound, an XPS survey scan would identify the presence of lead (Pb), chlorine (Cl), phosphorus (P), and oxygen (O) on the surface. High-resolution scans of the specific photoelectron peaks (e.g., Pb 4f, Cl 2p, P 2p, O 1s) provide more detailed information. Small shifts in the binding energies, known as chemical shifts, reveal the oxidation state and local chemical environment of the elements. nih.gov

For example, the binding energy of the Pb 4f₇/₂ peak can distinguish between metallic lead (≈136.9 eV) and Pb²⁺ in various compounds (≈138-139 eV). xpsfitting.comthermofisher.com Similarly, the P 2p peak for a phosphate is expected around 133 eV, which is distinct from a phosphide at ≈128.5 eV. thermofisher.com XPS can also be combined with ion sputtering to perform depth profiling, revealing the compositional changes from the surface into the bulk of the material. researchgate.netmeasurlabs.com

| Element | XPS Region | Expected Binding Energy (eV) for this compound | Information Provided |

| Lead (Pb) | Pb 4f | 138.0 - 139.0 (for Pb 4f₇/₂) | Confirms Pb²⁺ oxidation state. |

| Phosphorus (P) | P 2p | ~133 (for P 2p₃/₂) | Confirms phosphate (P⁵⁺) chemical state. thermofisher.com |

| Oxygen (O) | O 1s | ~531 | Corresponds to oxygen in a phosphate group. |

| Chlorine (Cl) | Cl 2p | ~198 - 199 (for Cl 2p₃/₂) | Corresponds to chloride anion. |

Binding energies are approximate and can be influenced by surface charging and the specific crystal structure. Charge referencing is typically required for insulating samples. thermofisher.com

Electrochemical Characterization Techniques

Electrochemical techniques can be employed to study the redox behavior and stability of this compound, or more commonly, to detect its constituent ions in solution. Techniques such as Cyclic Voltammetry (CV) and Square Wave Anodic Stripping Voltammetry (SW-ASV) are highly sensitive methods for the analysis of lead ions (Pb²⁺). mdpi.comnih.gov

In a typical application for detecting lead, a working electrode is first held at a negative potential in a solution containing the sample. This causes any Pb²⁺ ions to be reduced and deposited onto the electrode surface as metallic lead (Pb⁰). mdpi.com

Pb²⁺(aq) + 2e⁻ → Pb(s) (Deposition Step)

Following this pre-concentration step, the potential is swept in the positive direction. The deposited lead is then "stripped" from the electrode by being oxidized back into Pb²⁺ ions, which generates a current peak.

Pb(s) → Pb²⁺(aq) + 2e⁻ (Stripping Step)

The potential at which this peak occurs is characteristic of lead, and the height or area of the peak is proportional to the concentration of lead in the original sample. mdpi.com While these methods are primarily used for dissolved species, they could be adapted to study the dissolution kinetics or stability of solid this compound under different electrochemical conditions. For instance, the material could be coated onto an electrode to study its solid-state electrochemical properties or its behavior in different electrolytes. The choice of supporting electrolyte is crucial, as some, like sulfuric acid, can react to form insoluble lead salts. mdpi.comresearchgate.net Acidic media, such as HCl or acetate buffer, are often favored for the electrochemical stripping of Pb²⁺. mdpi.com

Cyclic Voltammetry and Electrochemical Impedance Spectroscopy

Cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) are powerful electroanalytical techniques employed for the characterization of this compound. These methods provide insights into the electrochemical behavior and interfacial properties of the compound.

In cyclic voltammetry studies of lead in hydrochloric acid solutions, the formation of a lead chloride (PbCl₂) layer on the electrode surface is observed. nih.gov The positive linear sweep voltammograms show an anodic current peak corresponding to this formation. nih.gov The process of PbCl₂ formation has been identified as a reversible process, which is controlled by the diffusion of chloride ions to the surface of the electrode. nih.gov By controlling the voltammetric conditions, a relatively thick and porous layer of PbCl₂ can be formed. nih.gov

The electrochemical properties of modified electrodes for lead detection are also characterized using CV and EIS. mdpi.comsemanticscholar.org For instance, a glassy carbon electrode modified with a Bi₂O₃/IL/rGO nanocomposite, designed for the detection of Pb²⁺, exhibited enhanced conductivity with a charge transfer resistance (Rct) of 428.5 Ω compared to 1870 Ω for a bare electrode, as determined by EIS. rsc.org

Electrochemical Impedance Spectroscopy is also utilized to investigate the internal components of batteries and can be used to characterize materials and devices. mdpi.comlabrulez.com In the context of lead-acid batteries, EIS is used to identify electrochemical processes and can serve as a basis for dynamic battery models. mdpi.com

Interactive Data Table: Electrochemical Parameters for Lead Species Analysis

Advanced Electrochemical Sensing Methodologies for Lead Species

The detection of lead species, such as the lead ions from this compound, is crucial for environmental monitoring. mdpi.comnih.gov Advanced electrochemical sensing methodologies offer high sensitivity and selectivity for this purpose. nih.govnih.gov These methods often employ modified electrodes to enhance their analytical performance.

Stripping voltammetry techniques, including Anodic Stripping Voltammetry (ASV), are highly sensitive for detecting trace amounts of heavy metals like lead. nih.govacs.org These techniques involve a preconcentration step where lead ions are deposited onto the electrode surface, followed by a stripping step where the deposited lead is electrochemically oxidized, generating a signal proportional to its concentration. nih.gov

Various materials have been explored to modify electrodes for improved lead detection. These include:

Nanostructured Materials: Self-assembled monolayers on mesoporous supports (SAMMS) and carbon nanotubes (CNTs) have been used to create mercury-free sensors with enhanced sensitivity. nih.govresearchgate.net

Biochar Composites: A novel sensor based on biochar from spent coffee grounds loaded with titanium dioxide nanoparticles (BC@TiO₂NPs) demonstrated a wide linear dynamic range from 1 pM to 10 μM for lead ion detection, with a low detection limit of 0.6268 pM. mdpi.com

Bimetallic Metal-Organic Frameworks (MOFs): A sensor utilizing rice-shaped bimetallic MOFs (FeMg-BDC) incorporated with reduced graphene oxide (rGO) has been developed for the sensitive and selective detection of Pb²⁺. rsc.org

Bismuth-Based Materials: Bismuth oxide (Bi₂O₃) has shown significant potential in heavy metal sensing due to its favorable electrochemical properties. rsc.org A sensor using a Bi₂O₃/IL/rGO hybrid nanocomposite achieved a low detection limit of 0.001 μM for Pb²⁺. rsc.org

Differential Pulse Voltammetry (DPV) and Square-Wave Voltammetry (SWV) are often used in conjunction with these modified electrodes to further enhance sensitivity and resolution. mdpi.comsemanticscholar.orgrsc.orgmdpi.com

Interactive Data Table: Performance of Advanced Electrochemical Sensors for Lead Detection

Fundamental Mechanistic Investigations Involving Lead Chloride Phosphate

Reaction Mechanisms in the Formation of Lead Chloride Phosphate (B84403) Phases

The formation of lead chloride phosphate, primarily in the form of chloropyromorphite (Pb₅(PO₄)₃Cl), is a critical process in the immobilization of lead in contaminated environments. The dominant mechanism for its formation is a dissolution-precipitation process. dss.go.thdss.go.th This involves the dissolution of a lead-bearing solid and a phosphate source, followed by the rapid precipitation of the thermodynamically stable chloropyromorphite. dss.go.thdss.go.th

The rate of chloropyromorphite formation is often controlled by the dissolution rate of the initial lead mineral or the phosphate source. dss.go.th For instance, in systems containing galena (PbS) and hydroxyapatite (B223615) (Ca₅(PO₄)₃OH), the oxidation of dissolved sulfide (B99878) from galena is the rate-limiting step, particularly as pH increases. dss.go.thosti.gov Similarly, when cerussite (PbCO₃) reacts with hydroxyapatite, the dissolution rates of both minerals, which are pH-dependent, control the transformation to chloropyromorphite. dss.go.th At low pH (e.g., pH 4 and below), the dissolution of both cerussite and apatite is rapid, leading to a complete conversion to chloropyromorphite within a short period. dss.go.th However, at higher pH values (pH 5 and above), the dissolution rates decrease, and the transformation becomes incomplete. dss.go.th

The reaction can be summarized by the following general equation:

5 Pb²⁺(aq) + 3 PO₄³⁻(aq) + Cl⁻(aq) ⇌ Pb₅(PO₄)₃Cl(s)

The presence of a chloride source is essential for the formation of chloropyromorphite, which is noted to have the lowest solubility among the pyromorphite (B1263725) minerals. osti.gov The precipitation of chloropyromorphite from a solution saturated with lead and phosphate is a rapid process, often completed within seconds. dss.go.th

Ion Exchange and Substitution Phenomena in this compound Structures

The apatite structure of this compound, specifically pyromorphite, is highly amenable to various ionic substitutions. These substitutions can occur at the cation, anion, and phosphate sites, leading to a range of solid solutions with varying properties.

Cation Substitution: Lead (Pb²⁺) can be substituted by other divalent cations, most notably calcium (Ca²⁺). mineralexpert.orgwikipedia.org This substitution results in lighter-colored varieties of pyromorphite and a lower specific gravity. mineralexpert.org The incorporation of trivalent rare earth elements (REE³⁺), such as Lanthanum (La³⁺), has also been studied. To maintain charge neutrality, this substitution is often coupled with the incorporation of monovalent cations like sodium (Na⁺) or potassium (K⁺), following mechanisms such as La³⁺ + Na⁺ ↔ 2Pb²⁺. minsocam.orgdiva-portal.org Studies on La-doped pyromorphite have shown that the substituting ions are accommodated at specific lead sites within the crystal structure, causing small changes in bond distances and polyhedral volumes. minsocam.org Strontium (Sr²⁺) has also been shown to substitute for lead in the apatite structure. lpnu.ua

Anion Substitution: The chloride (Cl⁻) ion in the structure can be replaced by other anions, particularly other halides (F⁻, Br⁻) and the hydroxyl group (OH⁻). nsf.govnih.gov This leads to the formation of other members of the pyromorphite series, such as hydroxylpyromorphite (Pb₅(PO₄)₃OH) and fluoropyromorphite (Pb₅(PO₄)₃F). nsf.gov The size of the anion influences its position within the apatite channels. nih.gov

Phosphate Group Substitution: The phosphate (PO₄³⁻) group can be substituted by other tetrahedral oxyanions, most commonly arsenate (AsO₄³⁻) and vanadate (B1173111) (VO₄³⁻). mineralexpert.orggeologyscience.com This forms complete solid solution series with mimetite (Pb₅(AsO₄)₃Cl) and vanadinite (Pb₅(VO₄)₃Cl), respectively. mineralexpert.org Carbonate (CO₃²⁻) substitution for the phosphate group has also been observed. researchgate.net

The extent and nature of these ionic substitutions can significantly impact the physical and chemical properties of the resulting lead phosphate mineral, including its solubility and stability.

Solution Chemistry and Equilibrium Studies of this compound Systems

The behavior of this compound in aqueous environments is governed by complex solution equilibria, including the formation of various lead chloride species and the influence of other ions present in the solution.

In aqueous solutions containing chloride ions, lead(II) forms a series of complexes: PbCl⁺, PbCl₂, and PbCl₃⁻. nih.gov The stability of these complexes is described by their formation constants (β), which are dependent on temperature and ionic strength. nih.govresearchgate.net

The formation reactions are as follows:

Pb²⁺ + Cl⁻ ⇌ PbCl⁺ (β₁)

Pb²⁺ + 2Cl⁻ ⇌ PbCl₂ (β₂)

Pb²⁺ + 3Cl⁻ ⇌ PbCl₃⁻ (β₃)

Studies have determined the thermodynamic values for these stability constants and their enthalpies of formation. nih.gov This information is crucial for modeling the speciation of lead in natural waters, as the formation of these complexes can significantly affect the concentration of free Pb²⁺ available to precipitate as this compound. The kinetics of these complexation reactions are generally considered to be rapid.

Table 1: Thermodynamic Stability Constants for Lead Chloride Complexes at 25°C

| Complex | log β |

|---|---|

| PbCl⁺ | Varies with ionic strength |

| PbCl₂ | Varies with ionic strength |

| PbCl₃⁻ | Varies with ionic strength |

Note: The specific values of the stability constants are dependent on the ionic strength of the solution. Detailed equations are available in the cited literature to calculate these values under different conditions. nih.gov

The solubility of this compound is subject to the common-ion effect, a principle derived from Le Châtelier's principle. libretexts.orgpressbooks.pubwikipedia.org The presence of common ions, namely Pb²⁺, PO₄³⁻, or Cl⁻, from other sources in the solution will suppress the dissolution of this compound and decrease its solubility. libretexts.orguri.edu

For example, adding a soluble chloride salt like sodium chloride (NaCl) to a solution in equilibrium with solid this compound will increase the total concentration of Cl⁻ ions. libretexts.org This shifts the solubility equilibrium to the left, favoring the precipitation of more solid this compound and thereby reducing the equilibrium concentration of Pb²⁺ ions. libretexts.orglibretexts.org Similarly, an increase in the concentration of phosphate ions from another source will also decrease the solubility of this compound. This principle is fundamental to understanding the stability and persistence of this compound in various geochemical environments.

Dissolution and Precipitation Kinetics of this compound

The long-term stability of immobilized lead in the form of this compound is dependent on its dissolution and precipitation kinetics.

Dissolution Kinetics: The dissolution rate of chloropyromorphite is strongly influenced by pH. nih.govacs.org It is generally a slow process, which contributes to its long-term stability in soils. nih.gov Flow-through experiments have been used to determine the dissolution rate law for synthetic chloropyromorphite, showing a specific reaction order with respect to the hydrogen ion concentration. nih.govacs.org The presence of even trace amounts of more soluble lead solids can, however, increase the dissolved lead concentration, particularly at neutral pH. nih.gov

Surface Interaction Mechanisms of this compound with Diverse Media

The surfaces of this compound particles can interact with various chemical species in the surrounding environment, which can influence its formation, stability, and fate.

One significant interaction is the passivation of lead-bearing mineral surfaces. For instance, in the presence of phosphate, the surface of galena (PbS) can become partially passivated, which can inhibit its oxidation. nih.gov This passivation can occur through the nucleation of pyromorphite on the surface or through the adsorption of phosphate, which stabilizes the lead-terminated surface structure and slows its dissolution. nih.gov Orthophosphate can also adsorb to and passivate the surfaces of lead carbonate minerals, inhibiting their dissolution. rsc.org

The growth of pyromorphite on the surfaces of other minerals has been observed. Electrochemical scanning tunneling microscopy has shown that pyromorphite particles can grow epitaxially on galena substrates under oxidative conditions. nih.gov The morphology and size of these particles are influenced by the solution chemistry and oxidation potential. nih.gov

In the context of mineral processing, the interaction of this compound surfaces with organic molecules like xanthates has been studied. The adsorption of these molecules is a chemical process, primarily involving the orbitals of sulfur in the organic molecule and lead or other metal ions on the mineral surface. mdpi.com Such interactions are crucial for processes like froth flotation.

Lead itself can interact with various functional groups on organic and inorganic surfaces, including sulfhydryl, amine, phosphate, and carboxyl groups, which can influence its bioavailability and transport prior to incorporation into the stable this compound structure. nih.gov

Theoretical and Computational Studies of Lead Chloride Phosphate

Theoretical and computational chemistry provides powerful tools to investigate the properties of materials at an atomic and electronic level. For lead chloride phosphate (B84403), with the general formula Pb₅(PO₄)₃Cl, these methods offer insights that are often difficult to obtain through experimental means alone. This section details the application of various computational techniques to understand its electronic structure, growth dynamics, stability, reactivity, and optical properties.

Environmental Geochemistry and Natural Formation Pathways of Lead Chloride Phosphate

Mineralogical Formation Routes of Pyromorphite (B1263725) in Natural Systems

Pyromorphite, with the general chemical formula Pb₅(PO₄)₃Cl, is a member of the apatite group of minerals. It typically forms as a secondary mineral in the oxidized zones of lead deposits. The formation is a result of the alteration of primary lead minerals when they come into contact with phosphate (B84403) and chloride-bearing solutions.

The primary pathway for the natural formation of pyromorphite is through the chemical weathering of primary lead-bearing minerals, most notably galena (PbS). This process occurs in the upper parts of lead ore veins and in old mining dumps where minerals are exposed to atmospheric oxygen and water. The weathering of galena is a multi-step process that releases lead ions into the surrounding environment, making them available for subsequent reactions.

The initial step in this process is the oxidation of galena, which is often the rate-limiting step in the formation of pyromorphite. This oxidation leads to the formation of more soluble secondary lead minerals such as anglesite (PbSO₄) and cerussite (PbCO₃). The geochemical conditions, particularly pH, play a significant role in determining which of these secondary minerals form. For instance, the dissolution of cerussite and its subsequent transformation to pyromorphite are favored under low pH conditions (≤4), while the dissolution of galena and its conversion to pyromorphite are more favorable at a higher pH (>5). dundee.ac.uk

5Pb²⁺ + 3PO₄³⁻ + Cl⁻ → Pb₅(PO₄)₃Cl

The presence of phosphate-rich solutions is essential for this reaction to proceed. These solutions can originate from the weathering of phosphate-bearing rocks like apatite, the decomposition of organic matter, or from anthropogenic sources. dundee.ac.uk Thermodynamic models indicate that pyromorphite is one of the most stable lead phases over a wide range of pH conditions, which explains its persistence in the environment once formed. researchgate.net The formation of a stable pyromorphite crust can occur over timescales of tens to hundreds of years, depending on factors such as the flux of phosphorus in the subsoil. researchgate.net

| Primary Lead Mineral | Intermediate Weathering Products | Favorable pH for Pyromorphite Formation |

| Galena (PbS) | Anglesite (PbSO₄), Cerussite (PbCO₃) | >5 dundee.ac.uk |

| Cerussite (PbCO₃) | - | ≤4 dundee.ac.uk |

Biological processes, particularly those mediated by microorganisms, can significantly influence the formation of lead chloride phosphate. This process, known as biomineralization, involves the active or passive participation of microbes in the precipitation of minerals. Fungi and bacteria are known to play a key role in the transformation of lead into pyromorphite. nih.gov

Certain fungi have been observed to transform metallic lead into chloropyromorphite, which is the most stable lead mineral. nih.gov This transformation is of considerable geochemical importance as it represents a biotic pathway for lead immobilization. Fungal biofilms growing on lead surfaces can create microenvironments with conditions conducive to pyromorphite precipitation. nih.gov For example, a diverse fungal community, including species like Aureobasidium pullulans, Phoma macrostoma, and Penicillium sp., has been found on lead sheeting, mediating the production of lead-containing secondary minerals, including pyromorphite. nih.gov The source of phosphorus for this biomineralization can be from various environmental inputs, including animal feces. nih.gov

Phosphate solubilizing bacteria (PSB) are another group of microorganisms that can mediate the deposition of lead phosphate. These bacteria can mobilize phosphorus from insoluble organic and inorganic compounds, increasing the concentration of soluble phosphate in their vicinity. This microbially-produced phosphate can then react with lead ions in the environment to precipitate lead phosphate minerals. This process is a significant mechanism for lead immobilization and detoxification in contaminated soils and sediments.

Interfacial Reactions and Transport Dynamics in Aqueous and Soil Environments

The behavior of this compound in the environment is largely governed by reactions occurring at the mineral-water interface and its transport through soil and aqueous systems. These processes are influenced by the surface chemistry of pyromorphite and its interaction with other chemical species.

The surfaces of this compound particles possess reactive sites that can interact with various ions in the surrounding solution through adsorption. The nature of these interactions is dependent on the surface charge of the mineral, which is in turn influenced by the pH of the solution. The pH at which the net surface charge is zero is known as the point of zero charge (PZC). At pH values below the PZC, the surface has a net positive charge and can attract anions, while at pH values above the PZC, the surface has a net negative charge and attracts cations. nih.gov

Adsorption of ions onto mineral surfaces can occur through several mechanisms, including:

Outer-sphere complexation: Ions are held at the surface by electrostatic forces and remain separated from the surface by one or more layers of water molecules. This type of adsorption is generally weaker and reversible.

Inner-sphere complexation: Ions form direct chemical bonds with the mineral surface, with no intervening water molecules. This results in a more stable and less reversible form of adsorption. researchgate.net

The adsorption of both cations and anions onto pyromorphite surfaces can be influenced by competitive adsorption, where different ions vie for the same surface sites. For instance, the presence of strongly adsorbing anions like phosphate can compete with other anions for adsorption sites. nih.gov Surface complexation models are used to provide a molecular-level description of these adsorption phenomena, taking into account the formation of different surface species and their equilibrium constants. acs.orgusda.govusda.gov

Natural organic matter (NOM), which includes substances like humic and fulvic acids, plays a critical role in the aggregation and transport of colloidal particles, including this compound, in the environment. NOM can adsorb onto the surfaces of mineral particles, altering their surface properties and influencing their stability and mobility. mdpi.com

The interaction between NOM and this compound can have several consequences:

Stabilization and Enhanced Transport: The adsorption of negatively charged humic or fulvic acids onto pyromorphite particles can increase their negative surface charge, leading to greater electrostatic repulsion between particles. This can prevent aggregation and keep the particles suspended as colloids, thereby facilitating their transport through soil and groundwater. researcher.life

Aggregation and Immobilization: Divalent cations (e.g., Ca²⁺, Mg²⁺) can act as bridges between negatively charged NOM molecules adsorbed on different particles, leading to the formation of larger aggregates. frontiersin.org This process can reduce the mobility of this compound and lead to its deposition in soils and sediments.

The effect of NOM on the colloidal stability of particles is complex and depends on factors such as the type and concentration of NOM, the pH and ionic strength of the solution, and the nature of the cations present. researcher.lifefrontiersin.org

This compound in Biogeochemical Cycles of Lead and Phosphorus

The formation and stability of this compound have significant implications for the biogeochemical cycles of both lead and phosphorus. By sequestering lead into a highly insoluble mineral form, pyromorphite acts as a major sink for lead in the environment, effectively reducing its mobility and bioavailability. nih.gov

In the lead cycle , the formation of pyromorphite represents a critical immobilization pathway. In contaminated soils, the transformation of more soluble lead compounds into pyromorphite can significantly reduce the risk of lead uptake by plants and its entry into the food chain. This process is the basis for remediation strategies that involve the addition of phosphate to lead-contaminated soils to induce the in-situ formation of pyromorphite.

In the phosphorus cycle , the formation of this compound can act as a sink for phosphorus, potentially impacting its availability to organisms. In environments with high concentrations of lead, the precipitation of pyromorphite can remove phosphate from the soil solution, making it less available for plant uptake. However, the microbial processes involved in the dissolution and precipitation of phosphate minerals, including pyromorphite, are an integral part of the phosphorus cycle. dundee.ac.uknih.gov The biomineralization of lead phosphate by microorganisms highlights the interconnectedness of the lead and phosphorus cycles, where microbial activity can drive the transformation of both elements. dundee.ac.uk

Environmental Transformation Products and Pathways of Lead-Phosphate Phases

This compound, particularly in the form of chloropyromorphite (Pb₅(PO₄)₃Cl), is a significant transformation product of lead in various environmental settings, especially in soils and sediments. Its formation is a key process in the immobilization of lead, converting more soluble and bioavailable forms of lead into a highly stable mineral. The environmental transformation pathways leading to this compound are influenced by a complex interplay of geochemical factors.

The primary pathway for the formation of this compound in the environment is through the reaction of lead with a source of phosphate and chloride ions. In contaminated soils, the original lead species can be in various forms, such as lead carbonates, lead oxides, or lead sorbed to soil particles. acs.orgdss.go.th The addition of phosphate amendments to such soils is a common remediation strategy to induce the in-situ formation of chloropyromorphite, thereby reducing the mobility and bioavailability of lead. nih.govacs.orgresearchgate.net

Organic matter in the soil can also play a dual role in the transformation of lead-phosphate phases. Solubilized soil organic matter can form strong complexes with lead, which can either inhibit or facilitate the formation of lead phosphate minerals depending on the specific conditions. acs.orgdss.go.th Furthermore, the presence of other ions, such as calcium, can influence the aggregation and stability of lead phosphate particles. tdl.org

Research has demonstrated the effective transformation of soil lead from more mobile fractions (exchangeable, carbonate, Fe/Mn oxide-bound, and organic-bound) to the stable, residual fraction, largely as chloropyromorphite, following phosphate amendments. nih.govacs.orgresearchgate.net The time frame for the occurrence of chloropyromorphite after the addition of phosphate can vary, with evidence of its formation being observed within 220 to 330 days in field studies. nih.govacs.org

Microorganisms can also mediate the transformation of lead into lead phosphate minerals. Some bacteria are capable of metabolizing organic phosphorus and using it to synthesize pyromorphite nanoparticles, a process that can contribute to the bioremediation of lead-contaminated environments. nih.gov

The stability of lead phosphate minerals, including chloropyromorphite, is a critical aspect of their role in long-term lead immobilization. While considered highly insoluble, their dissolution can be influenced by the presence of certain ligands in the environment. nih.gov For instance, humic acids and sulfur-containing ligands have been shown to potentially dissolve lead from lead-phosphate minerals, which could affect the long-term bioavailability and mobility of lead. nih.gov

The following table summarizes research findings on the transformation of lead into chloropyromorphite under different phosphate amendment treatments in a contaminated soil study.

| Treatment | Phosphate Source | Increase in Residual Pb (%) | Time to Chloropyromorphite Detection (days) |

|---|---|---|---|

| T1 | 100% H₃PO₄ | 19-48 | 220 |

| T2 | 50% H₃PO₄ + 50% Ca(H₂PO₄)₂ | 22-50 | 220 |

| T3 | 50% H₃PO₄ + 5% Phosphate Rock | 11-55 | 330 |

Data synthesized from a field demonstration on a Pb-contaminated site. nih.govacs.org

Another key factor in the environmental transformation is the molar ratio of phosphate to lead. High aqueous PO₄/Pb molar ratios have been shown to enhance the colloidal stability of lead phosphate particles, which could potentially increase the transport of particulate lead in aquatic systems. tdl.org

Advanced Materials Science Applications of Lead Chloride Phosphate Compounds

Luminescent Properties and Optoelectronic Applications

The study of the luminescent properties of lead chloride phosphate (B84403) is an emerging area of interest, largely drawing parallels from the known characteristics of its constituent lead halides. Lead halides, such as lead chloride (PbCl₂), are known to form stable ionic aggregates in solvents like dimethyl sulfoxide (B87167) (DMSO) and exhibit distinct emission colors. nih.gov For instance, PbCl₂ in DMSO displays a blue-green emission at approximately 520 nm. nih.gov These luminescent properties are foundational to understanding the potential of more complex structures like lead chloride phosphate.

While direct research on the optoelectronic applications of pure this compound is not extensively documented, related material systems provide insights into its potential. For example, tin chlorophosphate (TCP) glasses, which are analogous to lead-based systems, exhibit intrinsic broadband luminescence from 400 to 700 nm under excitation wavelengths of 380–430 nm. mdpi.com The introduction of other chlorides, like zinc chloride (ZnCl₂), into these glasses can significantly enhance luminescence intensity. mdpi.com This suggests that this compound, potentially doped with other elements, could be engineered for specific light-emitting applications. The field of optoelectronics involves the study and application of electronic devices that interact with light, and materials with tunable luminescent properties are key components in devices such as LEDs and sensors. wikipedia.org

Photocatalytic Activity of this compound Systems

Currently, there is limited direct scientific literature detailing the photocatalytic activity of the specific compound this compound. Photocatalysis is a process where a semiconductor material absorbs light, generating electron-hole pairs that drive chemical reactions. mdpi.com Research in related materials, such as lead halide perovskites, has shown significant promise for photocatalytic applications in organic synthesis due to their strong light absorption and efficient charge separation. However, these are structurally and compositionally distinct from this compound. The potential for this compound to act as a photocatalyst would depend on its electronic band structure and its ability to generate reactive oxygen species under illumination, areas that warrant further investigation.

Electrochemical Performance and Applications in Advanced Materials

The electrochemical properties of this compound are being explored in the context of both energy storage and sensor technology.

This compound as Components in Energy Storage Materials

While lead-acid batteries are a well-established technology, the direct use of this compound as a primary component is not conventional. wikipedia.orgyoutube.com Lead-acid batteries typically utilize lead, lead oxide, and sulfuric acid. youtube.com However, research into enhancing the performance of lead-acid batteries has explored the use of additives to the electrolyte. The addition of phosphoric acid, for instance, is known to promote deep discharges and increase the cycle lifetime of these batteries. google.com A surprising discovery was that the simultaneous addition of both ortho- and pyrophosphoric acids to the sulfuric acid electrolyte resulted in greater energy density, easier formation, and a longer operational lifetime. google.com This suggests that the interaction of phosphate ions with the lead components of the battery is crucial, and by extension, the controlled formation of lead phosphate compounds at the electrode surfaces could play a role in advanced battery designs.

Development of Electrochemical Sensors for Research Applications

The development of electrochemical sensors for the detection of heavy metal ions, including lead (Pb²⁺), is a significant area of research. mdpi.comrsc.orgmdpi.comresearchgate.net These sensors often rely on the modification of electrode surfaces with materials that have a high affinity for the target ion. While this compound itself is not typically the active sensing material, the principles of its formation are relevant. The high insolubility of lead phosphate compounds is a key factor in their environmental stability and is a property that can be exploited in sensing mechanisms. Electrochemical sensors for lead have been developed using various materials, including bimetallic metal-organic frameworks and biochar modified with TiO₂ nanoparticles. rsc.orgmdpi.com The performance of a novel bidentate Schiff base ligand-modified screen-printed carbon electrode for Pb²⁺ detection was significantly enhanced by the deposition of gold nanoparticles. rsc.org

Table 1: Performance of a Modified Electrochemical Sensor for Lead Ion Detection rsc.org

| Parameter | Value |

| Sensor Platform | AuNPs-L1/SPCE |

| Target Ion | Pb²⁺ |

| Sensitivity | 56.78 μA μM⁻¹ cm⁻² |

| Detection Limit | 0.298 μM |

| Application | Detection of Pb²⁺ ions in real seawater |

This table presents the performance metrics of a specific electrochemical sensor for lead ion detection, illustrating the type of advancements being made in this field.

Ion Sorption and Immobilization Capabilities for Specific Species

This compound, in the form of pyromorphite (B1263725), is highly regarded for its ability to immobilize lead and other heavy metals. k-state.edunih.govresearchgate.net This is due to its extremely low solubility, making it a stable mineral phase for sequestering lead in the environment. nih.gov The process of in-situ immobilization involves the addition of phosphate-based binders to contaminated soils, which react with soluble lead to form stable lead phosphate complexes, primarily pyromorphite. k-state.eduserdp-estcp.mil This significantly reduces the bioavailability and mobility of the lead, preventing it from migrating into groundwater and surface water. serdp-estcp.mil

Research has shown that phosphate amendments can reduce the leachability of lead in soil by over 98.5%. serdp-estcp.mil The effectiveness of this immobilization is dependent on factors such as pH and the form of phosphate used. For instance, the formation of pyromorphite-like minerals is most efficient at a pH of 3. floridapoly.edu

Table 2: Effectiveness of Lead Immobilization by Phosphate Treatment serdp-estcp.mil

| Parameter | Result |

| Treatment Method | In situ phosphate stabilization |

| Reduction in Leachable Lead | > 98.5% |

| TCLP Results for Treated Soil | Generally below 5.0 mg/L |

| Monitoring Period | 360 days |

This table summarizes the results of a treatability study on the in-situ immobilization of lead using phosphate binders.

The mechanism of lead removal is not limited to precipitation; ion exchange also plays a role. resintech.com In aqueous solutions, ion-exchange materials can effectively remove lead ions, although the presence of lead as suspended solids can influence the efficiency. resintech.comnasa.govjacobi.net Chelating ion exchange resins with iminodiacetic groups have demonstrated high efficiency in capturing and removing Pb²⁺ from groundwater. jacobi.netpurolite.com

Role in Specialized Glass Formulations and Optical Materials

This compound is a component in the formulation of specialized glasses with unique optical and physical properties. The addition of lead(II) oxide (PbO) to glass increases its refractive index and lowers its working temperature and viscosity. wikipedia.orgchemeurope.com These properties are desirable for creating "crystal" glass, which is known for its clarity and brilliance. wikipedia.org

Ternary lead-magnesium chlorophosphate glasses have been prepared and studied for their elastic and optical properties. tubitak.gov.tr In these glasses, both PbCl₂ and MgO act to reduce the degree of crosslinking in the glass network, which in turn affects properties like wave velocities and elastic moduli. tubitak.gov.tr The density of these glasses tends to increase with a higher mole fraction of PbCl₂. tubitak.gov.tr

Lead-containing glasses are also important for their radiation shielding capabilities. wikipedia.org The high atomic mass of lead makes it effective at attenuating X-rays and other high-energy radiation, making lead glass a crucial material for viewing windows in medical and research settings where radiation is present. wikipedia.org The optical properties of lead-boro-tellurrite glasses have been studied, showing that the addition of PbO influences the glass structure and its response to gamma radiation. mdpi.com

Table 3: Properties of Lead-Magnesium Chlorophosphate Glasses tubitak.gov.tr

| Property | Trend with Increasing PbCl₂ Mole Fraction |

| Density | Increasing |

| Molar Volume | Increasing |

| Longitudinal Wave Velocity | Decreasing |

| Shear Wave Velocity | Decreasing |

| Young's Modulus | Decreasing |

| Bulk Modulus | Increasing |

| Poisson's Ratio | Increasing |

This table illustrates how the physical and elastic properties of lead-magnesium chlorophosphate glasses change with the increasing proportion of lead chloride.

Future Research Directions and Unexplored Frontiers

Emerging Synthetic Paradigms for Novel Lead Chloride Phosphate (B84403) Architectures

The development of new synthesis methods is crucial for creating lead chloride phosphate materials with unique structures and properties. Current research is moving beyond traditional solid-state reactions to explore more sophisticated techniques that offer greater control over the final product.